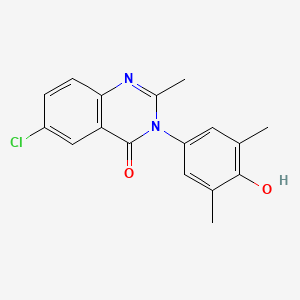
(2-(Diphenylamino)ethyl)triethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Diphenylamino)ethyl)triethylammonium bromide: is a quaternary ammonium compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further bonded to a triethylammonium group. This compound is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Diphenylamino)ethyl)triethylammonium bromide typically involves the reaction of diphenylamine with an ethylating agent, followed by quaternization with triethylamine and bromination. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2-(Diphenylamino)ethyl)triethylammonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2-(Diphenylamino)ethyl)triethylammonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology:
Cell Studies: The compound is used in cell biology research to study membrane transport mechanisms due to its ability to interact with cellular membranes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Antimicrobial Agents: The compound is used in the formulation of antimicrobial agents for disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of (2-(Diphenylamino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It also blocks specific ion channels, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
- (2-(Diphenylamino)ethyl)trimethylammonium bromide
- Tetraethylammonium bromide
- Triethylammonium bromide
Comparison:
- (2-(Diphenylamino)ethyl)triethylammonium bromide is unique due to the presence of the diphenylamino group, which imparts distinct chemical properties compared to other quaternary ammonium compounds.
- Tetraethylammonium bromide is commonly used as a potassium channel blocker in pharmacological research, whereas this compound has broader applications in catalysis and antimicrobial formulations.
Propiedades
Número CAS |
2933-24-6 |
|---|---|
Fórmula molecular |
C20H29BrN2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
triethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H29N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MBVOQKDHXRJERM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


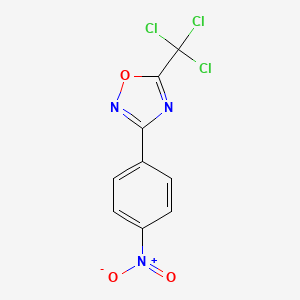
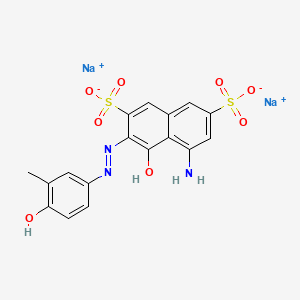

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
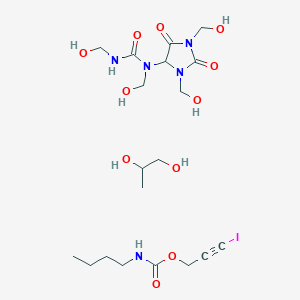
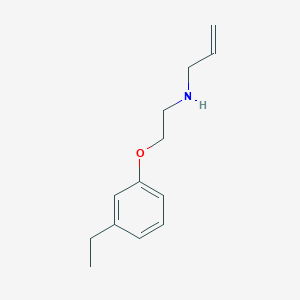
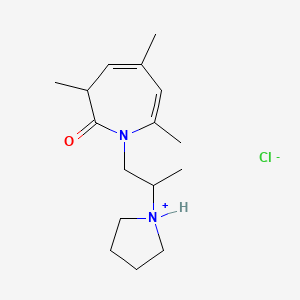
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

